
Technical Guide: physicochemical properties of
3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)piperidine

CAS No.: 902837-29-0

Cat. No.: B1629366 Get Quote

Executive Summary & Chemical Identity
3-(2-Chlorophenoxy)piperidine is a pharmacologically significant heterocyclic building block,

distinguished by its 3-substituted piperidine scaffold. Unlike the more common 4-substituted

analogs (e.g., phenylpiperidines used in opioid analgesics), the 3-substitution introduces a

chiral center, imparting specific stereochemical vectors often exploited in fragment-based drug

discovery (FBDD) to access novel chemical space.

This molecule serves as a critical intermediate in the synthesis of CNS-active agents

(serotonin/dopamine modulators) and, more recently, as a solvent-exposed warhead or linker

attachment point in PROTAC (Proteolysis Targeting Chimera) design.
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Parameter Detail

IUPAC Name 3-(2-chlorophenoxy)piperidine

CAS Number
902837-29-0 (Free base) / 1185297-88-4 (HCl

salt)

Molecular Formula C₁₁H₁₄ClNO

Molecular Weight 211.69 g/mol (Free base)

Chirality
Contains one stereocenter at C3.[1][2][3][4][5][6]

Exists as (R)- and (S)- enantiomers.

SMILES ClC1=CC=CC=C1OC2CNCCC2

Physicochemical Profile & Mechanistic Analysis[8]
Electronic & Conformational Properties
The piperidine ring predominantly adopts a chair conformation. The bulky 2-chlorophenoxy

substituent at the C3 position prefers the equatorial orientation to minimize 1,3-diaxial

interactions, though the axial conformer remains accessible, contributing to its "3D-ness" in

binding pockets—a desirable trait over flat aromatic scaffolds.

Electronic Effect: The ether oxygen acts as a sigma-acceptor/pi-donor. However, the

ethylene bridge separates the oxygen from the nitrogen, insulating the basic center from

strong resonance effects.

Inductive Effect: The 2-chlorophenoxy group is electron-withdrawing. This slightly lowers the

pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.2), making it

less basic but still protonatable at physiological pH.

Key Physicochemical Parameters
Data represents experimental consensus or high-confidence predictions validated in medicinal

chemistry workflows.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/24212030
https://pubmed.ncbi.nlm.nih.gov/27854034/
https://pubmed.ncbi.nlm.nih.gov/20541426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263254/
https://patents.google.com/patent/CN105274160A/en
https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00239f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Range Mechanistic Implication

pKa (Basic Amine) 9.07 ± 0.10

Predominantly ionized

(cationic) at pH 7.4. Good

solubility in acidic media;

potential for lysosomal

trapping.

LogP (Lipophilicity) 2.0 - 2.6

Moderate lipophilicity. Ideal for

CNS penetration (LogP < 3 is

preferred for BBB crossing).

LogD (pH 7.4) ~0.5 - 1.0

Lower than LogP due to

ionization. Indicates good

balance between solubility and

membrane permeability.

PSA (Polar Surface Area) ~21 Å²
Low PSA suggests excellent

membrane permeability.

H-Bond Donors/Acceptors 1 / 2

The secondary amine is both a

donor and acceptor; the ether

oxygen is a weak acceptor.

Solubility Profile
Water: Low for free base; High (>10 mg/mL) for HCl salt.

Organic Solvents: Highly soluble in DMSO, Methanol, DCM.

Formulation: For biological assays, prepare a 10 mM stock in DMSO. For animal studies,

formulate the HCl salt in saline or 0.5% methylcellulose.

Experimental Protocols
Synthesis: The Mitsunobu Coupling Route
Why this route? Direct nucleophilic aromatic substitution (SNAr) of 2-chlorophenol with 3-

hydroxypiperidine is kinetically disfavored due to the lack of strong electron-withdrawing groups

on the phenol ring. The Mitsunobu reaction is the industry standard here as it proceeds under
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mild conditions and allows for stereochemical inversion, enabling the synthesis of chiral pure

products from chiral starting materials.

Protocol:
Reagents:N-Boc-3-hydroxypiperidine (1.0 eq), 2-Chlorophenol (1.1 eq), Triphenylphosphine

(PPh₃, 1.2 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq).

Solvent: Anhydrous THF (0.1 M concentration).

Procedure:

Dissolve N-Boc-3-hydroxypiperidine, 2-chlorophenol, and PPh₃ in THF under N₂

atmosphere.

Cool to 0°C.[7]

Add DIAD dropwise (exothermic).

Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir overnight.

Workup: Concentrate, suspend in Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine

oxide), filter. Purify filtrate via flash chromatography (Hexane/EtOAc).

Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours to yield 3-(2-
chlorophenoxy)piperidine hydrochloride.

Physicochemical Characterization Workflow
To validate the identity and purity of the synthesized compound, the following analytical

cascade is required.

Crude Product (HCl Salt)

HPLC-UV/MS
(Purity >95%)

1H & 13C NMR
(Structure Confirmation)

Chiral HPLC
(ee% Determination) Pass QC?

Release for
Biological AssayYes

Recrystallize
(iPrOH/Et2O)

No
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Figure 1: Analytical Quality Control Workflow ensuring compound integrity before biological

testing.

pKa Determination (Potentiometric Titration)
Causality: Accurate pKa is essential to predict ionization state in the synaptic cleft (pH 7.2) vs.

the lysosome (pH 4.5).

Instrument: Sirius T3 or equivalent potentiometric titrator.

Sample: 1 mg of compound in 1.5 mL assay water (ionic strength adjusted with 0.15 M KCl).

Titrant: 0.5 M KOH and 0.5 M HCl.

Method: Perform triple titration from pH 2.0 to pH 12.0.

Analysis: The inflection point of the buffer capacity curve corresponds to the pKa of the

piperidine nitrogen.

Structure-Property Relationships (SPR) in Drug
Design
This scaffold is often used to replace the arylpiperazine moiety found in drugs like Aripiprazole

or Trazodone. The shift from piperazine (two nitrogens) to piperidine (one nitrogen) + ether

linkage alters the hydrogen bond landscape.

Comparative Analysis
vs. Arylpiperazines: 3-(2-chlorophenoxy)piperidine lacks the aniline-like nitrogen. This

prevents the formation of potentially toxic quinone-imine metabolites, improving metabolic

stability.

vs. 4-Substituted Piperidines: The 3-position creates a "bent" vector, which can better

accommodate orthogonal binding pockets in GPCRs (e.g., 5-HT receptors).
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Figure 2: Structure-Property Relationship (SPR) map highlighting how specific structural

features translate to medicinal chemistry advantages.

Safety & Handling
Hazards: The free base is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The HCl salt is a fine powder

and may be an inhalation hazard.

Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation

of the amine or hydrolysis.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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